
2-Octyl-3-tridecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-3-tridecyloxirane is an organic compound with the molecular formula C23H46O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its unique structure, which includes an octyl group and a tridecyl group attached to the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-3-tridecyloxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-3-tridecyloxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
2-Octyl-3-tridecyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Octyl-3-tridecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is the basis for its antimicrobial and antifungal activities, as it can disrupt the function of essential enzymes and proteins in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Tridecyloxirane
- 2-Octyl-3-dodecyloxirane
- 2-Octyl-3-tetradecyloxirane
Uniqueness
2-Octyl-3-tridecyloxirane is unique due to its specific combination of an octyl group and a tridecyl group attached to the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
87375-79-9 |
|---|---|
Molecular Formula |
C23H46O |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-octyl-3-tridecyloxirane |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-22(24-23)20-18-16-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
ABEVMMJCCLROBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1C(O1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
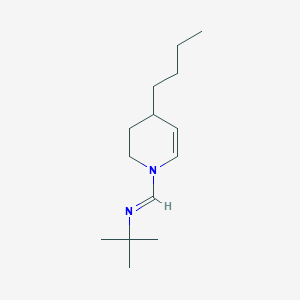
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
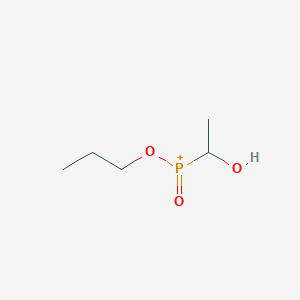
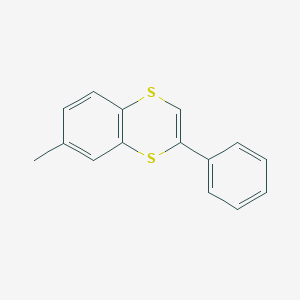
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
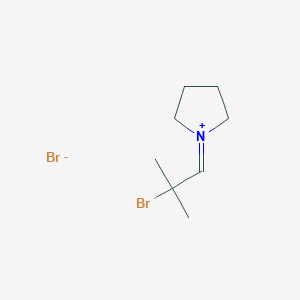
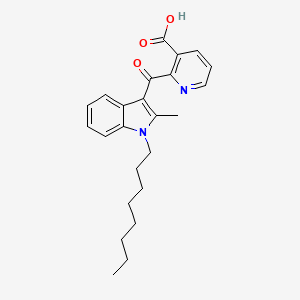
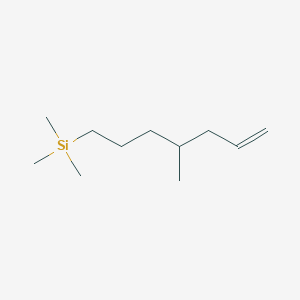
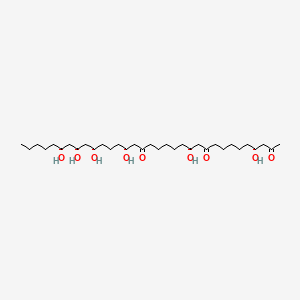
![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
